4-(4-ethoxy-3-methoxyphenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
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Overview
Description
4-(4-ETHOXY-3-METHOXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxy and methoxy substituted phenyl ring, a piperidine carbonyl group, and a hexahydroquinoline core.
Preparation Methods
The synthesis of 4-(4-ETHOXY-3-METHOXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves multiple steps, typically starting with the preparation of the substituted phenyl ring and the piperidine carbonyl group. These intermediates are then combined under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, often using advanced techniques such as catalytic hydrogenation and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-ETHOXY-3-METHOXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds include other substituted phenyl and piperidine derivatives, such as:
- 4-(4-METHOXY-3-ETHOXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
- 4-(4-ETHOXY-3-METHOXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-TETRAHYDROQUINOLIN-5-ONE
These compounds share similar structural features but may differ in their chemical reactivity and biological activity, highlighting the uniqueness of 4-(4-ETHOXY-3-METHOXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE.
Properties
Molecular Formula |
C25H32N2O4 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-(4-ethoxy-3-methoxyphenyl)-2-methyl-3-(piperidine-1-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one |
InChI |
InChI=1S/C25H32N2O4/c1-4-31-20-12-11-17(15-21(20)30-3)23-22(25(29)27-13-6-5-7-14-27)16(2)26-18-9-8-10-19(28)24(18)23/h11-12,15,23,26H,4-10,13-14H2,1-3H3 |
InChI Key |
ROLUPHGWBLRRPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)N4CCCCC4)C)OC |
Origin of Product |
United States |
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